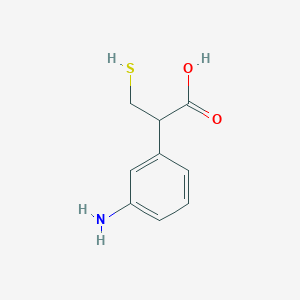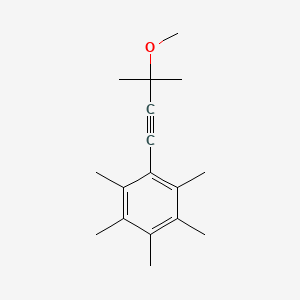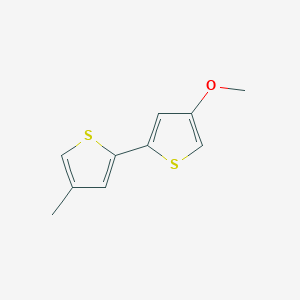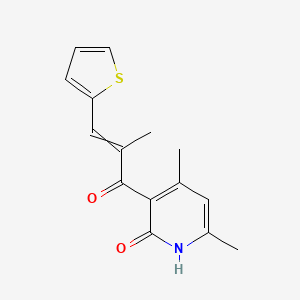
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- is a complex organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons with three fused benzene rings, known for their stability and diverse chemical properties. This particular compound is characterized by its unique substitution pattern, which includes multiple methyl groups and a phenyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where phenanthrene is alkylated with methyl and phenyl groups under the influence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with reagents like sodium hydroxide or ammonia.
Major Products
科学研究应用
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can intercalate with DNA, affecting gene expression and cellular processes. The methyl and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
Phenanthrene: The parent compound with a simpler structure, lacking the additional methyl and phenyl groups.
1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-7-(1-methylethyl)-phenanthrene: A similar compound with different substitution patterns.
3-Phenanthrenol, 4b,5,6,7,8,8a,9,10-octahydro-4b,8,8-trimethyl-2-(1-methylethyl)-: Another derivative with unique biological activities.
Uniqueness
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
CAS 编号 |
185553-11-1 |
|---|---|
分子式 |
C26H26O |
分子量 |
354.5 g/mol |
IUPAC 名称 |
1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)phenanthren-9-ol |
InChI |
InChI=1S/C26H26O/c1-14-11-16(3)22(17(4)12-14)25-23-18(5)13-15(2)19(6)24(23)20-9-7-8-10-21(20)26(25)27/h7-13,27H,1-6H3 |
InChI 键 |
NKGMZQMMYLMUPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C4=C(C(=CC(=C42)C)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)

![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)


![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)

![4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B12577639.png)


